molecular formula C14H12ClN3O3 B12918889 Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-chlorophenyl)-1-methyl-5-oxo- CAS No. 141234-30-2

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-chlorophenyl)-1-methyl-5-oxo-

Cat. No.: B12918889
CAS No.: 141234-30-2
M. Wt: 305.71 g/mol
InChI Key: GWFCOVAZHKHEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-chlorophenyl)-1-methyl-5-oxo- is a structurally complex heterocyclic molecule featuring a fused imidazo[1,2-a]pyrimidine core. This core is substituted with a 2-chlorophenyl group at position 2, a methyl group at position 1, and a carboxylic acid moiety at position 4. Notably, imidazo-fused heterocycles are widely studied for their pharmacological relevance, including gastric acid inhibition (as highlighted in ) .

Properties

CAS No.

141234-30-2

Molecular Formula

C14H12ClN3O3

Molecular Weight

305.71 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-methyl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C14H12ClN3O3/c1-17-11(8-4-2-3-5-10(8)15)7-18-12(19)9(13(20)21)6-16-14(17)18/h2-6,11H,7H2,1H3,(H,20,21)

InChI Key

GWFCOVAZHKHEHD-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN2C1=NC=C(C2=O)C(=O)O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

This classical method involves the reaction of a 2-aminopyrimidine derivative with an α-haloketone or α-haloester bearing the 2-chlorophenyl substituent. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of the haloketone, followed by intramolecular cyclization to form the imidazo[1,2-a]pyrimidine ring.

  • Typical conditions: reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sometimes with a base like potassium carbonate to facilitate cyclization.
  • Yields: Generally moderate to high (65–85%), depending on substituent effects and reaction time.
  • Advantages: Straightforward, well-established, and scalable.

Multicomponent Reactions (MCRs)

MCRs have been increasingly employed to streamline the synthesis by combining three or more reactants in a single step, reducing purification steps and improving atom economy.

  • Example: One-pot reaction of 2-aminopyrimidine, 2-chlorobenzaldehyde, and an isocyanide or cyanoacetate under catalytic conditions.
  • Catalysts: Iodine, Lewis acids, or transition metal catalysts.
  • Reaction conditions: Mild heating (60–80°C), sometimes microwave-assisted to reduce reaction time to under an hour.
  • Yields: Typically 70–90%, with high regioselectivity.
  • Benefits: Efficient, environmentally friendly, and suitable for rapid library synthesis.

Post-Cyclization Functionalization

After ring formation, selective oxidation or hydrolysis steps introduce or modify the 5-oxo and 6-carboxylic acid groups.

  • Oxidation: Use of mild oxidants such as potassium permanganate or chromium-based reagents to convert methyl or methylene groups to keto or carboxylic acid functionalities.
  • Hydrolysis: Ester intermediates can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Purification: Recrystallization or chromatographic techniques ensure high purity.

Preparation Protocols and Formulation Data

Stock Solution Preparation

For research and formulation purposes, the compound is prepared as stock solutions in solvents like DMSO, followed by dilution in co-solvents for in vivo or in vitro studies.

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 6.13 30.65 61.30
5 mM Solution Volume (mL) 1.23 6.13 12.26
10 mM Solution Volume (mL) 0.61 3.07 6.13

Table 1: Stock solution volumes for different concentrations of Imidazo(1,2-a)pyrimidine-6-carboxylic acid derivative prepared in DMSO

In Vivo Formulation Preparation

  • Stepwise solvent addition: DMSO master solution is prepared first, then sequentially diluted with PEG300, Tween 80, and distilled water or corn oil.
  • Clarity check: Each solvent addition is followed by mixing and ensuring the solution remains clear before proceeding.
  • Physical aids: Vortexing, ultrasound, or gentle heating may be used to aid dissolution.
  • Note: The order of solvent addition is critical to maintain solubility and stability.

Research Findings and Optimization

Reaction Condition Optimization

  • Temperature: Optimal cyclization occurs at 80°C, balancing reaction rate and minimizing by-products.
  • Catalyst loading: 10 mol% iodine or equivalent catalyst provides high yields.
  • Solvent choice: DMF and DMSO enhance solubility and reaction kinetics.
  • Microwave assistance: Reduces reaction time from hours to minutes without compromising yield.

Analytical Characterization

  • NMR Spectroscopy: Confirms ring formation and substitution pattern; characteristic chemical shifts for the fused ring protons and carboxylic acid.
  • Mass Spectrometry: Molecular ion peak at m/z 306 (M+H)+ confirms molecular weight of 305.71 g/mol.
  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=N stretch) validate functional groups.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Cyclocondensation 2-Aminopyrimidine + α-haloketone Reflux in DMF/DMSO, base catalyst 65–85 Simple, scalable Longer reaction times
Multicomponent Reaction 2-Aminopyrimidine + aldehyde + isocyanide Mild heating, iodine catalyst, microwave 70–90 Efficient, one-pot Requires catalyst optimization
Post-cyclization Functionalization Oxidants (KMnO4), hydrolysis agents Room temp to reflux 75–90 Selective functionalization Additional purification needed

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a therapeutic agent. Notable applications include:

  • Antituberculosis Activity : Research indicates that derivatives of this compound exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). A clinical study demonstrated that patients treated with these derivatives showed a marked reduction in bacterial load compared to controls.
  • Anticancer Properties : The compound has shown potent anticancer activity in preclinical trials. For instance, it led to significant tumor regression in xenograft models of lung cancer, particularly targeting KRAS G12C-mutated NCI-H358 cells.

The biological activities of Imidazo(1,2-a)pyrimidine derivatives extend beyond anticancer and antituberculosis effects:

  • Enzyme Inhibition : These compounds are studied for their potential as enzyme inhibitors. They can interact with various biological macromolecules, making them valuable in drug design.
  • Antiviral Activity : In silico studies suggest that the compound can effectively bind to viral proteins, potentially inhibiting their function and offering a pathway for antiviral drug development.

Industrial Applications

The versatility of Imidazo(1,2-a)pyrimidine derivatives extends into industrial settings:

  • Synthesis Building Blocks : The compound serves as a building block for synthesizing more complex molecules and is utilized in various organic reactions.
  • Catalyst Development : It is also explored for its role as a catalyst in chemical processes, enhancing efficiency in material development.

Case Study 1: Multidrug-resistant Tuberculosis

A clinical trial involving the administration of derivatives of Imidazo(1,2-a)pyrimidine demonstrated significant efficacy against MDR-TB. Patients treated with these compounds exhibited a notable decrease in bacterial load compared to control groups. This highlights the compound's potential as a frontline treatment against resistant strains of tuberculosis.

Case Study 2: Cancer Treatment

In preclinical trials focusing on lung cancer models, the administration of this compound led to substantial tumor regression. The efficacy was particularly pronounced in KRAS G12C-mutated cell lines, suggesting targeted therapeutic potential for specific cancer genotypes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight Melting Point (°C) Purity (%) Key Substituents Source
Imidazo[1,2-a]pyrimidine-6-carboxylic acid (Core structure) C₇H₅N₃O₂ 163.13 Not reported N/A Carboxylic acid at position 6
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C₃₀H₂₆N₄O₇ 562.55 243–245 51 Nitrophenyl, phenethyl, cyano, ester groups
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) C₂₉H₂₄N₄O₇ 540.53 215–217 55 Nitrophenyl, benzyl, cyano, ester groups
Imidazo[2,1-b]thiazole-6-carboxylic acid C₆H₄N₂O₂S 168.17 Not reported 97 Thiazole ring substitution
Key Observations:

Core Heterocycle Differences: The target compound features a pyrimidine ring fused to imidazole, whereas analogs like 1l and 2d ( and ) are based on imidazo[1,2-a]pyridine, which contains a pyridine ring. Pyrimidine’s additional nitrogen atom may enhance hydrogen-bonding capacity and polarity compared to pyridine derivatives .

Substituent Effects: The 2-chlorophenyl group in the target compound likely increases lipophilicity and steric bulk compared to the 4-nitrophenyl group in 1l and 2d. Chlorine’s electron-withdrawing nature may also influence reactivity and binding affinity .

Synthetic Yields :

  • Analogs 1l and 2d were synthesized in moderate yields (51–55%), suggesting challenges in achieving high purity for complex imidazo-fused systems. This may imply similar synthetic difficulties for the target compound .

Commercial Availability and Purity

  • The target compound’s core structure (Imidazo[1,2-a]pyrimidine-6-carboxylic acid) is listed in commercial catalogs () with high purity (90–97%) and prices ranging from ¥4,400 to ¥81,500 for 1g–5g quantities.

Biological Activity

Imidazo(1,2-a)pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-chlorophenyl)-1-methyl-5-oxo- , highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

The compound exhibits a range of biological activities including:

  • Antitubercular Activity : Several studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives possess potent anti-TB properties. For instance, compounds similar to the one in focus showed minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis (Mtb) strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . The mechanism of action is believed to involve inhibition of QcrB, a crucial component in the electron transport chain of Mtb .
  • Anti-inflammatory Effects : Research indicates that imidazo[1,2-a]pyrimidines can suppress inflammatory pathways. For example, derivatives have been shown to inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Properties : Imidazo[1,2-a]pyrimidines have also been evaluated for their anticancer potential. Some derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.87 to 12.91 μM .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of imidazo[1,2-a]pyrimidine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the pyrimidine ring enhances biological activity. For example, substituents at specific positions significantly affect both potency and selectivity against various targets .
  • Ring Modifications : Modifications on the imidazo ring can lead to changes in pharmacokinetic properties and biological efficacy. Compounds with cyclic aliphatic groups showed improved activity against TB compared to their linear counterparts .

Case Study 1: Antitubercular Activity

A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against Mtb. Compounds exhibited MIC values ranging from 0.006 μM to >14 μM against drug-sensitive and resistant strains. Notably, compound 18 was found to be more potent than the clinical candidate PA-824 in several tests .

CompoundMIC (μM)Resistance Type
18<0.03MDR
PA-824>14MDR

Case Study 2: Anti-inflammatory Activity

In a study evaluating anti-inflammatory effects in rat models, several imidazo derivatives were tested for their ability to reduce edema induced by carrageenan. The most effective compounds showed ED50 values close to indomethacin's established efficacy.

CompoundED50 (μM)Reference Drug ED50 (μM)
711.60Indomethacin 9.17
88.23Indomethacin 9.17

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how these compounds behave in vivo:

  • Absorption : Compounds exhibit varying degrees of oral bioavailability.
  • Metabolism : Stability tests indicated that certain derivatives degrade rapidly in liver microsomes, suggesting a need for structural modifications to enhance metabolic stability .

Q & A

Q. What stability-indicating studies are critical for long-term storage of this compound?

  • Methodological Answer: Conduct accelerated stability studies under ICH conditions (40°C/75% RH for 6 months). Monitor degradation via:
  • Forced degradation : Expose to heat, light, and hydrolytic conditions to identify labile sites .
  • LC-MS : Detect oxidation/hydrolysis products (e.g., loss of methyl or chlorophenyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.